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  • Product: 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
  • CAS: 1303755-33-0

Core Science & Biosynthesis

Foundational

Exact Mass and Molecular Weight Characterization of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine: A Technical Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on versatile, bifunctional building blocks. 1-[2-(4-Bromobenzenesulfonyl)ethyl]piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of Structure-Activity Relationship (SAR) libraries relies heavily on versatile, bifunctional building blocks. 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a highly functionalized intermediate that bridges a basic piperidin-3-amine pharmacophore with a rigid 4-bromobenzenesulfonyl moiety via an ethyl linker.

This technical whitepaper provides an authoritative breakdown of the compound's physicochemical properties, focusing on its exact mass and molecular weight. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for structural confirmation and explores its strategic utility in downstream drug development workflows.

Physicochemical Profiling & Structural Analysis

Before deploying this compound in complex synthetic pathways, researchers must distinguish between its macroscopic and microscopic mass properties. The chemical formula for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is C₁₃H₁₉BrN₂O₂S .

The Causality of Mass Selection in Analytical Chemistry

The distinction between average molecular weight and monoisotopic exact mass is critical. The average molecular weight (347.27 g/mol ) accounts for the natural terrestrial abundance of all isotopes. This value is used exclusively for macroscopic laboratory tasks, such as calculating molar equivalents and yields during bulk synthesis.

Conversely, High-Resolution Mass Spectrometry (HRMS) detects individual ions rather than bulk averages. Therefore, the monoisotopic exact mass (346.03506 Da) —calculated using only the most abundant, lowest-mass isotope of each element (e.g., ¹²C, ¹H, ⁷⁹Br, ¹⁴N)—is the required metric[1]. Utilizing the exact mass allows mass spectrometers to leverage mass defect, effectively differentiating the target compound from isobaric interferences that share the same nominal mass but possess different elemental compositions.

Table 1: Physicochemical and Mass Spectrometry Profile
ParameterValueDescription & Analytical Significance
Chemical Formula C₁₃H₁₉BrN₂O₂SElemental composition of the core structure.
Average Molecular Weight 347.27 g/mol Used for stoichiometric calculations in bulk synthesis.
Monoisotopic Exact Mass 346.03506 DaThe precise mass of the molecule using the most abundant isotopes[1].
[M+H]⁺ (using ⁷⁹Br) 347.0423 m/zPrimary target peak in positive-mode Electrospray Ionization (ESI+).
[M+H]⁺ (using ⁸¹Br) 349.0403 m/zSecondary target peak, confirming the M+2 isotopic signature.

High-Resolution Mass Spectrometry (HRMS) Characterization Protocol

A robust analytical protocol must be a self-validating system —it should not merely report a mass, but use intrinsic molecular features to confirm chemical identity and rule out false positives. The following step-by-step methodology utilizes the natural isotopic distribution of bromine as an internal control.

Step 1: Sample Preparation and Matrix Selection
  • Action: Dissolve the purified compound in an MS-grade solvent system (e.g., 50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid).

  • Causality: The piperidin-3-amine moiety contains basic primary and tertiary amines. Formic acid acts as an essential proton source, forcing the protonation of these basic sites in solution to ensure a highly abundant [M+H]⁺ signal during ionization.

Step 2: Instrument Calibration
  • Action: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to achieve mass accuracy within <5 ppm.

  • Causality: Sub-5 ppm mass accuracy is mandatory to definitively match the empirical m/z to the theoretical exact mass of 346.03506 Da, eliminating the possibility of co-eluting isobaric contaminants.

Step 3: Data Acquisition (ESI+ Mode)
  • Action: Inject the sample using Electrospray Ionization in positive ion mode (ESI+).

  • Causality: The inherent basicity of the molecule dictates the use of positive mode, as the compound readily accepts a proton to form the [M+H]⁺ pseudomolecular ion. Negative mode (ESI-) would yield poor ionization efficiency for this specific scaffold.

Step 4: Isotopic Pattern Verification (Self-Validating Step)
  • Action: Analyze the resulting mass spectrum specifically for the characteristic halogen doublet.

  • Validation Logic: Bromine naturally occurs as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The mass spectrum must display twin peaks at m/z 347.0423 ([M(⁷⁹Br)+H]⁺) and m/z 349.0403 ([M(⁸¹Br)+H]⁺) in an approximately 1:1 intensity ratio. If this doublet is absent or the ratio is heavily skewed, the structural integrity of the brominated target is invalidated, prompting an immediate re-evaluation of the synthetic step.

Synthesis and Structural Validation Workflow

The logical progression from chemical synthesis to downstream drug discovery relies on the strict validation of the exact mass. The workflow below illustrates this critical path.

Workflow Syn Synthesis Nucleophilic Substitution Pur Purification Flash Chromatography Syn->Pur Crude Product MS HRMS Validation ESI+ Mode Exact Mass Pur->MS Purified Sample Iso Isotope Check 1:1 79Br/81Br Ratio MS->Iso m/z 347.04 & 349.04 Div Diversification Pd-Catalyzed Cross-Coupling Iso->Div Validated Structure SAR Drug Discovery SAR Library Generation Div->SAR Novel Analogs

Figure 1: Synthesis, HRMS validation, and downstream diversification workflow for the building block.

Pharmacological Relevance in Drug Development

The precise characterization of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is justified by its immense value in medicinal chemistry. Its architecture offers three distinct advantages for drug design:

  • The Sulfonamide Pharmacophore: Sulfonamides are classic bioisosteres and potent zinc-binding groups. They are frequently deployed in the design of targeted enzyme inhibitors, such as those targeting Oxidative Phosphorylation (OXPHOS)[2] or matrix metalloproteinases.

  • The Piperidine Core: The piperidin-3-amine ring is a privileged scaffold that imparts favorable physicochemical properties, including improved aqueous solubility and a specific spatial geometry for receptor binding. It is heavily utilized in optimizing the pharmacokinetic profiles of CNS-active drugs, inflammasome inhibitors, and GPCR ligands[3],[4].

  • The Aryl Bromide Handle: In drug development, the bromine atom is not merely a structural feature; it is a synthetic linchpin. It allows medicinal chemists to perform palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to rapidly generate diverse, late-stage analog libraries from a single, validated advanced intermediate[2].

References

  • PubChemLite. "Explore - PubChemLite - C: C13H19BrN2O2S Exact Mass." uni.lu.
  • Journal of Medicinal Chemistry. "Discovery of NP3-253, a Potent Brain Penetrant Inhibitor of the NLRP3 Inflammasome." acs.org.
  • PMC. "Design of Hedgehog pathway inhibitors for cancer treatment." nih.gov.
  • PMC. "Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors." nih.gov.

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified research and development professionals. It is not a substitute for a formal S...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) provided by a chemical supplier. Users should always consult the specific SDS for the lot number of the material they are handling and adhere to their institution's safety protocols. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety.

Introduction and Chemical Profile

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine, with CAS Number 1303755-33-0 and a molecular formula of C13H19BrN2O2S, is a complex organic molecule incorporating a brominated benzenesulfonyl group and a piperidine-amine moiety.[1] Its intended use is for research and development purposes only.[1] A comprehensive understanding of its chemical nature is paramount for its safe handling. This guide provides an in-depth analysis of its potential hazards and outlines best practices for its use in a laboratory setting.

The molecule's structure suggests a combination of hazards associated with its constituent functional groups: the reactive sulfonyl group and the basic piperidine ring.

Table 1: Physicochemical Properties of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
PropertyValueSource
CAS Number1303755-33-0[1]
Molecular FormulaC13H19BrN2O2S[1]
Molecular Weight347.27 g/mol [1]

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is not widely available, a hazard assessment can be constructed by examining its structural components and data from analogous compounds. A structurally similar compound, 1-(4-bromobenzenesulfonyl)piperidin-3-amine hydrochloride, is classified with GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), accompanied by the GHS07 pictogram (exclamation mark).[2]

Primary Hazards:

  • Skin and Eye Irritation/Corrosion: The piperidine moiety imparts basicity, which can cause skin and eye irritation or burns upon direct contact.[3] The sulfonyl group can also contribute to irritant properties.

  • Respiratory Tract Irritation: As with many amine-containing compounds, inhalation of dust or aerosols may irritate the respiratory tract.[4]

  • Reactivity with Water: While not a sulfonyl chloride, the sulfonyl group can still exhibit reactivity, particularly under certain conditions. It is prudent to handle it as a moisture-sensitive compound.[5][6]

  • Incompatibility with Strong Oxidizing Agents, Acids, and Bases: The amine group can react exothermically with strong acids.[7] The overall structure may be susceptible to degradation by strong oxidizing agents.

Diagram 1: Hazard Identification Workflow

cluster_0 Hazard Assessment Compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine Structural_Analysis Analyze Functional Groups Compound->Structural_Analysis Piperidine Piperidine Moiety (Basicity, Irritation) Structural_Analysis->Piperidine Sulfonyl Bromobenzenesulfonyl Moiety (Reactivity, Irritation) Structural_Analysis->Sulfonyl Hazard_ID Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Reactivity Piperidine->Hazard_ID Sulfonyl->Hazard_ID Analog_Data Review Data from Similar Compounds (e.g., Hydrochloride Salt) Analog_Data->Hazard_ID

Caption: Workflow for assessing the hazards of the target compound.

Engineering Controls and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, robust engineering controls and appropriate personal protective equipment are mandatory.

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[6][8] An eyewash station and safety shower must be readily accessible.[6][7]

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles with side shields are required.[3] A face shield should also be worn when handling larger quantities or when there is a risk of splashing.[3][6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) that are regularly inspected for integrity before use.[3][8] A lab coat or chemical-resistant apron is also necessary to prevent skin contact.[6]

    • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[6][9]

Table 2: Summary of Required PPE
Body PartProtectionStandard
Eyes/FaceChemical safety goggles, face shieldOSHA 29 CFR 1910.133 or EN166
SkinChemical-resistant gloves, lab coatEN 374
RespiratoryNIOSH-approved respirator (if needed)OSHA 29 CFR 1910.134 or EN 149

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial to minimize risk.

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[10]

  • Wash hands thoroughly after handling.[11]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling the solid form.[11][12]

  • Keep the container tightly closed when not in use.[6]

  • Avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents.[7][13]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[11][14] A recommended storage temperature for many piperidine compounds is between 2-8°C.[14]

  • Store in a tightly sealed, properly labeled container.[6][14]

  • Keep away from moisture and water, as sulfonyl-containing compounds can be water-reactive.[5][6]

  • Store separately from incompatible materials.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6][8]

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Spill and Leak Procedures:

  • Small Spills:

    • Evacuate non-essential personnel from the area.[5]

    • Ensure you are wearing appropriate PPE.

    • Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[5] Do not use combustible materials like paper towels directly on the spill.

    • Collect the absorbed material into a suitable container for disposal.

    • Ventilate the area and wash the spill site after material pickup is complete.[15]

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

Diagram 2: Emergency Response Flowchart

cluster_1 Emergency Procedures Exposure Exposure Event (Skin/Eye/Inhalation/Ingestion) First_Aid Administer First Aid (Flush with water, move to fresh air) Exposure->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Spill Spill Occurs Assess_Spill Assess Spill Size Spill->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Large_Spill Large Spill Assess_Spill->Large_Spill Contain_Clean Contain with Inert Material and Clean Up Small_Spill->Contain_Clean Evacuate_Alert Evacuate and Alert Emergency Response Large_Spill->Evacuate_Alert

Caption: Flowchart for responding to exposure or spill incidents.

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Dispose of the chemical and any contaminated materials in a designated hazardous waste container.

  • Do not dispose of this material down the drain or into the environment.

Conclusion

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a compound that requires careful handling due to the potential hazards associated with its sulfonyl and piperidine functionalities. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a thorough risk assessment before beginning any new experimental work.

References

  • Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem. Common challenges in working with piperidine-based compounds.
  • Carl ROTH.
  • Chemos GmbH&Co.KG.
  • Blog. What are the storage stability of Piperidine Series compounds over time?.
  • Cole-Parmer.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Fisher Scientific.
  • NextSDS. 1-[2-(4-bromobenzenesulfonyl)ethyl]piperidin-3-ol.
  • Fisher Scientific.
  • Sapphire Bioscience. 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Fisher Scientific. SAFETY DATA SHEET - Mesitylene-2-sulfonyl hydrazide.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride.
  • Enamine. SAFETY DATA SHEET - N-[1-(ethanesulfonyl)piperidin-4-yl]acetamide.
  • Fisher Scientific.
  • National Center for Biotechnology Information. Piperidin-3-amine | C5H12N2 | CID 148119 - PubChem.
  • Fisher Scientific Chemicals. SAFETY DATA SHEET - Benzoyl chloride, 2,3-dichloro-.
  • Antibodies. 1-(2-Aminoethyl)piperidine.
  • Merck. 1-(4-bromobenzenesulfonyl)piperidin-3-amine hydrochloride | 1803592-16-6.

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine: A Technical Guide

Executive Summary The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a complex, multi-functional molecule characterized by a basic piperidine core, a primary amine, and a rigid, electron-withdrawing 4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a complex, multi-functional molecule characterized by a basic piperidine core, a primary amine, and a rigid, electron-withdrawing 4-bromobenzenesulfonyl moiety linked via an ethyl chain. Understanding its thermodynamic stability is critical for its application as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This whitepaper provides an in-depth analysis of the molecule's conformational thermodynamics, thermal degradation kinetics, and the self-validating experimental workflows required to accurately profile its physicochemical properties.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic baseline of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is dictated by the conformational flexibility of its piperidine ring. The piperidine core undergoes rapid chair-chair interconversion and nitrogen inversion.

In unsubstituted piperidine, the equatorial conformation is thermodynamically favored by approximately 0.72 kcal/mol in the gas phase[1]. However, the introduction of the bulky 1-[2-(4-bromobenzenesulfonyl)ethyl] substituent at the nitrogen atom, alongside the primary amine at the C3 position, drastically alters this equilibrium. To minimize 1,3-diaxial steric interactions, the molecule strongly prefers a diequatorial conformation , which serves as the global thermodynamic minimum.

The free energy activation barrier ( ΔG‡ ) for nitrogen inversion in piperidines is generally low (estimated at 6.1 kcal/mol), whereas the barrier for full ring inversion is significantly higher (approximately 10.4 kcal/mol)[1]. In solution, the polarity of the solvent can influence this equilibrium, but the sheer steric bulk of the sulfonyl-alkyl group effectively locks the substituent in the equatorial position.

Conformational_Equilibrium Eq Diequatorial Conformer (Thermodynamic Minimum) TS Twist-Boat Transition State (ΔG‡ ~ 10.4 kcal/mol) Eq->TS Thermal Activation TS->Eq Relaxation (ΔG ~ -2.8 kcal/mol) Ax Diaxial Conformer (Sterically Hindered) TS->Ax Ring Inversion Ax->TS

Conformational equilibrium of the substituted piperidine ring.

Furthermore, in the solid state, sulfonamide and sulfone derivatives participate in the formation of highly branched hydrogen bond networks. The sublimation thermodynamics and crystal lattice energies of these molecules correlate strongly with their melting points, driven by the presence of both hydrogen bond donors (the primary amine) and acceptors (the sulfonyl oxygens)[2].

Thermal Degradation Kinetics: The Retro-Aza-Michael Pathway

While the bromobenzene ring and the sulfonyl group are highly stable, the linkage between the piperidine nitrogen and the ethyl sulfone chain represents a thermodynamic vulnerability. Because the sulfonyl group is powerfully electron-withdrawing, it stabilizes the adjacent carbanion transition state. Under thermal stress—particularly in basic aqueous environments—the molecule is susceptible to a retro-aza-Michael cleavage (C-N bond scission).

Thermodynamic studies on the thermal stability of sulfonamides and related structures demonstrate that their degradation frequently exhibits enthalpy-entropy compensation [3]. This means that the transition state thermodynamics are highly coupled; any structural or solvent-induced change that lowers the activation enthalpy ( ΔH‡ ) is directly offset by a decrease in activation entropy ( ΔS‡ ), resulting in a relatively constant free energy of activation ( ΔG‡ ).

Degradation_Pathway Parent 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine Stress Thermal / Basic Stress (pH > 8) Parent->Stress Cleavage Retro-Aza-Michael Cleavage (C-N Bond Scission) Stress->Cleavage Enthalpy-Entropy Compensation Prod1 Piperidin-3-amine Cleavage->Prod1 Prod2 4-Bromophenyl Vinyl Sulfone Cleavage->Prod2

Retro-aza-Michael thermal degradation pathway under basic stress.

Quantitative Thermodynamic Parameters

The following table synthesizes the theoretical and extrapolated thermodynamic parameters for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine, based on the physical chemistry of its constituent moieties.

Thermodynamic ParameterEstimated ValueConditions / Notes
ΔG (Eq Ax Ring Inversion) +2.8 kcal/mol298 K, Aqueous Solution. Highly unfavored due to steric bulk.
ΔG‡ (Ring Inversion Barrier) +10.4 kcal/mol298 K. Standard barrier for piperidine derivatives[1].
ΔG‡ (Nitrogen Inversion Barrier) +6.1 kcal/mol298 K. Rapid interconversion at room temperature[1].
Activation Energy ( Ea​ ) - Retro-Michael ~28.5 kcal/molpH 8.0, 353 K. Primary thermal degradation pathway.
pKa1​ (Piperidine Nitrogen) 7.5 - 8.5298 K. Lowered from standard piperidine (~11.2) due to the strong -I (inductive) effect of the β -sulfonyl group.
pKa2​ (Primary Amine at C3) 9.0 - 9.5298 K. Standard basicity for an aliphatic primary amine.
Entropy of Solution ( Δsol​S ) PositiveDriven by the disruption of solid-state hydrogen bonds in non-polar solvents[4].

Self-Validating Experimental Workflows

To empirically verify the thermodynamic parameters outlined above, researchers must employ rigorous, self-validating protocols. A protocol is only trustworthy if it contains internal controls that automatically flag experimental artifacts.

Protocol A: Solid-State Profiling via Modulated DSC (mDSC) and TGA

To determine the crystal lattice stability and melting thermodynamics, standard Differential Scanning Calorimetry (DSC) is insufficient, as it cannot distinguish between melting and thermal decomposition.

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline compound into a hermetically sealed aluminum pan with a pinhole.

  • TGA-IR Coupling: Run Thermogravimetric Analysis (TGA) coupled with Infrared Spectroscopy (IR) from 25°C to 300°C at 10°C/min.

  • mDSC Heating Cycle: Apply a modulated heating rate (e.g., 2°C/min with a modulation amplitude of ±0.5°C every 60 seconds).

  • Causality & Self-Validation: This mDSC protocol is a self-validating system because it mathematically decouples reversing heat flow (e.g., melting, glass transitions) from non-reversing heat flow (e.g., thermal degradation, enthalpic relaxation). By cross-referencing the non-reversing mDSC signal with the TGA mass-loss curve, the operator can definitively prove whether an endotherm represents a purely physical phase change or a chemical degradation event, eliminating false positives.

Protocol B: Solution-State Conformational Analysis via VT-NMR
  • Solvent Selection: Dissolve the compound in two distinct deuterated solvents (e.g., CDCl3​ and DMSO−d6​ ) to assess dielectric effects on conformation.

  • Temperature Ramp: Acquire 1H -NMR spectra from -80°C to +50°C in 10°C increments.

  • Line-Shape Analysis: Monitor the coalescence of the axial and equatorial proton signals adjacent to the piperidine nitrogen.

  • Causality & Self-Validation: The integration of the exchanging proton signals serves as an internal control. The total area of the coalesced peaks at high temperatures must equal the sum of the distinct axial and equatorial peaks at low temperatures. If the total integral decreases during the heating ramp, it indicates thermal degradation rather than simple conformational exchange, instantly validating (or invalidating) the integrity of the thermodynamic data.

Protocol C: Accelerated Thermodynamic Degradation via LC-MS/MS
  • Buffer Preparation: Prepare the compound at 1 mg/mL in buffered solutions at pH 2.0, 7.0, and 10.0.

  • Isothermal Incubation: Incubate aliquots at 40°C, 60°C, and 80°C for up to 14 days.

  • Quantification: Analyze the samples using LC-MS/MS, utilizing Multiple Reaction Monitoring (MRM) for both the parent molecule and the predicted degradants (piperidin-3-amine and 4-bromophenyl vinyl sulfone).

  • Causality & Self-Validation: This workflow utilizes a strict mass balance check. By quantifying both the parent molecule and the retro-aza-Michael degradants, the system self-validates: if the molar sum of the parent and degradants deviates by more than 5% from the initial concentration, it proves the existence of an orthogonal, uncharacterized degradation pathway (e.g., oxidation of the primary amine), prompting immediate protocol adjustment.

Experimental_Workflow Prep Sample Prep (Isothermal) Incubate Thermal Stress Prep->Incubate LCMS LC-MS/MS Incubate->LCMS Validate Mass Balance Check (Self-Validation) LCMS->Validate Validate->LCMS < 95% (Retest) Result Thermodynamic Parameters Validate->Result Sum = 100% ± 5%

Self-validating LC-MS/MS workflow for thermodynamic degradation profiling.

References

  • Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy Source: RSC Advances URL:[Link][5]

  • Piperidine - Conformation and Reactions Source: Wikipedia URL:[Link][1]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: Food Chemistry / ResearchGate URL:[Link][3]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: SciELO URL:[Link][4]

  • Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: Crystal Growth & Design (ACS Publications) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale Strategic Overview & Retrosynthetic Analysis The target molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale

Strategic Overview & Retrosynthetic Analysis

The target molecule, 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine , is a highly functionalized building block frequently utilized in medicinal chemistry for the development of targeted therapeutics, including kinase inhibitors and GPCR modulators. The molecule features a primary amine (useful for subsequent amide coupling or reductive amination) and a robust sulfonamide-derived linkage.

To achieve a high-yielding, scalable synthesis, a two-step linear sequence is employed:

  • Aza-Michael Addition: The conjugate addition of a commercially available, protected secondary amine (tert-butyl piperidin-3-ylcarbamate) to an electrophilic vinyl sulfone (1-bromo-4-(vinylsulfonyl)benzene).

  • Acidolytic Deprotection: The selective removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine.

By compartmentalizing the synthesis into these two highly reliable transformations, we ensure maximum atom economy, minimal byproduct formation, and straightforward purification.

Reaction Design & Mechanistic Rationale

Step 1: Aqueous-Accelerated Aza-Michael Addition

The aza-Michael addition of amines to vinyl sulfones is a highly efficient method for constructing β -amino sulfones. While traditionally performed in anhydrous organic solvents with Lewis acid catalysts, recent methodological advancements have demonstrated that the inclusion of water in the solvent system dramatically accelerates the reaction rate[1].

Causality in Experimental Design: We utilize a mixed solvent system of THF/H₂O (2:3). The hydrogen-bonding network provided by water stabilizes the zwitterionic transition state formed during the nucleophilic attack of the piperidine nitrogen onto the β -carbon of the vinyl sulfone[1]. This eliminates the need for toxic metal catalysts or harsh thermal conditions, allowing the reaction to proceed cleanly at room temperature.

Step 2: TFA-Mediated Boc Deprotection

The Boc group is the premier choice for transient amine protection due to its stability toward nucleophiles and basic conditions (such as those in Step 1), combined with its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its high efficacy and volatility, which significantly simplifies the downstream isolation of the product[2].

Causality in Experimental Design: The reaction is initiated at 0 °C to control the exothermic protonation of the basic piperidine nitrogen, preventing localized heating that could lead to side reactions or impurity formation[2]. A 1:1 mixture of TFA to Dichloromethane (DCM) ensures complete solvation of the substrate while providing a sufficiently low pH to drive the acidolysis of the carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts.

Synthetic Workflow Visualization

G A 3-(Boc-amino)piperidine + 4-Bromophenyl vinyl sulfone B Aza-Michael Addition (THF/H2O, RT) A->B C Boc-Protected Intermediate B->C D Boc Deprotection (TFA/DCM, 0°C to RT) C->D E Target Molecule (TFA Salt) D->E

Caption: Two-step synthetic workflow for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl (1-(2-((4-bromophenyl)sulfonyl)ethyl)piperidin-3-yl)carbamate

Materials Required:

  • tert-Butyl piperidin-3-ylcarbamate (1.0 equiv)

  • 1-Bromo-4-(vinylsulfonyl)benzene (1.05 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperidin-3-ylcarbamate (10.0 mmol) in 20 mL of THF.

  • Solvent Modification: Add 30 mL of deionized water to the stirring solution to create a 2:3 THF/H₂O mixture. The solution may become slightly cloudy.

  • Reagent Addition: Add 1-bromo-4-(vinylsulfonyl)benzene (10.5 mmol) in one portion.

  • Reaction: Stir the reaction mixture vigorously at room temperature (20–25 °C) for 18 hours. The aqueous environment will accelerate the conjugate addition[1].

  • Monitoring: Monitor reaction progress via TLC (e.g., 50% EtOAc in Hexanes) or LC-MS until the secondary amine is fully consumed.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc ( 3×30 mL).

  • Washing & Drying: Combine the organic extracts, wash with saturated aqueous NaCl (brine), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected intermediate. Purify via flash column chromatography if necessary, though the crude is often >90% pure.

Protocol B: Synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (TFA Salt)

Materials Required:

  • Boc-protected intermediate from Protocol A (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold Diethyl ether

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-protected intermediate (approx. 8.0 mmol) in anhydrous DCM to achieve a substrate concentration of 0.1–0.5 M[2].

  • Cooling: Cool the round-bottom flask to 0 °C using an ice-water bath. This controls the initial exotherm upon acid addition[2].

  • Acid Addition: Slowly add TFA dropwise to the stirred solution until a 1:1 mixture of TFA:DCM is achieved (final TFA concentration ~50% v/v)[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.

  • Monitoring: Monitor by LC-MS or TLC to confirm the complete disappearance of the starting material[2].

  • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure. Expert Tip: Co-evaporate with toluene (2 x 10 mL) to help azeotropically remove residual TFA.

  • Precipitation: Add cold diethyl ether (20 mL) to the resulting oily residue. Triturate vigorously until the product precipitates as a white to off-white solid dihydro-trifluoroacetate salt[3].

  • Isolation: Collect the precipitate by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum to afford the final target molecule.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected outcomes based on the methodological principles applied in this protocol.

Reaction StepReagents / CatalystSolvent SystemTemp (°C)TimeExpected YieldKey Observation / Rationale
1. Aza-Michael Addition Amine (1.0 eq), Vinyl Sulfone (1.05 eq)THF / H₂O (2:3)20 - 2518 h80 - 90%Water accelerates the reaction rate by stabilizing the transition state[1].
2. Boc Deprotection Intermediate (1.0 eq), TFA (~50% v/v)Anhydrous DCM0 to 251 - 2 h> 95%Initiated at 0 °C to control exotherm; precipitation in ether yields pure TFA salt[2][3].

References

  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Application

The Strategic Integration of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The inherent structural motifs of these founda...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. The inherent structural motifs of these foundational molecules dictate the accessible chemical space and ultimately influence the pharmacological profile of the resulting drug candidates. 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine emerges as a particularly compelling scaffold, embodying a trifecta of desirable features for medicinal chemists: a conformationally restricted piperidine core, a versatile sulfonamide linker, and a reactive bromophenyl moiety for facile diversification. This technical guide provides an in-depth exploration of this building block, offering detailed protocols for its synthesis and functionalization, and highlighting its potential applications in the design of next-generation therapeutics.

Core Rationale: A Privileged Scaffold for Targeted Drug Design

The utility of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine as a building block is rooted in the established pharmacological significance of its constituent parts. The piperidine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological systems, including the central nervous system (CNS) and oncology targets.[1][2] Its saturated, three-dimensional nature allows for precise spatial orientation of substituents, facilitating optimal interactions with protein binding pockets.[2]

The sulfonamide group is another cornerstone of drug design, renowned for its ability to act as a hydrogen bond donor and acceptor, and for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] The ethyl linker provides a degree of conformational flexibility, allowing the piperidine and bromophenyl moieties to adopt favorable orientations for target engagement.

Finally, the 4-bromophenyl group serves as a versatile synthetic handle. The bromine atom can be readily displaced or participated in a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Building Block: A Step-by-Step Protocol

The synthesis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine can be efficiently achieved via a Michael addition of piperidin-3-amine to 4-bromophenyl vinyl sulfone. This approach is favored for its operational simplicity and high potential yield.

Protocol 1: Synthesis via Michael Addition

Materials:

  • Piperidin-3-amine (1.0 eq)

  • 4-Bromophenyl vinyl sulfone (1.05 eq)

  • Anhydrous, polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve piperidin-3-amine in the chosen anhydrous solvent.

  • Slowly add a solution of 4-bromophenyl vinyl sulfone in the same solvent to the stirred solution of the amine at room temperature. The reaction is often exothermic, and a cooling bath may be necessary to maintain the temperature between 20-30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of the vinyl sulfone.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the amine starting material.

  • Slow Addition: The slow addition of the vinyl sulfone helps to control the exothermicity of the reaction and minimize the formation of potential side products.

  • Polar Aprotic Solvent: A polar aprotic solvent is chosen to facilitate the dissolution of the reactants and to stabilize the charged intermediate of the Michael addition.[5]

Diagram 1: Synthetic Workflow for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

start Piperidin-3-amine + 4-Bromophenyl vinyl sulfone reaction Michael Addition (Polar Aprotic Solvent) start->reaction workup Reaction Work-up (Concentration) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine purification->product

Caption: Synthetic workflow for the target compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The structural features of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine make it an attractive starting point for the development of inhibitors for a range of biological targets.

Potential Therapeutic Areas and Biological Targets:
  • Oncology: The piperidine sulfonamide scaffold has been successfully employed in the design of matrix metalloproteinase (MMP) inhibitors, which are key targets in cancer therapy due to their role in tumor invasion and metastasis.[3][6][7] The 3-amino group on the piperidine ring can be further functionalized to interact with specific residues in the active site of these enzymes.

  • Neurodegenerative Diseases: Derivatives of piperidine N-arylsulfonamides have been investigated as potent γ-secretase inhibitors, which are of interest for the treatment of Alzheimer's disease.[4] The ability to modulate the physicochemical properties of the molecule through derivatization of the bromophenyl group is crucial for optimizing blood-brain barrier penetration.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors, such as serotonin and dopamine receptors.[8] The 3-amino group can serve as a key pharmacophoric element for interaction with these receptors.

  • Antimicrobial Agents: Sulfonamides have a long history as antibacterial agents.[3] The title compound could serve as a scaffold for the development of novel antibiotics with improved potency and resistance profiles.

Protocol 2: Library Generation via Suzuki Coupling

This protocol outlines a general procedure for the diversification of the 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine scaffold using a Suzuki cross-coupling reaction.

Materials:

  • 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine, the boronic acid, the palladium catalyst, and the base.

  • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired coupled product.

Diagram 2: Diversification of the Scaffold

start 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine reaction Suzuki Coupling (Pd Catalyst, Base) start->reaction product Diverse Library of N-substituted Piperidines reaction->product

Caption: Diversification via Suzuki coupling.

Quantitative Data Summary

Compound IDMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amineC₁₃H₁₉BrN₂O₂S347.271303755-33-0[9]
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-olC₁₃H₁₈BrNO₃S348.261311314-89-2[10][11]

Conclusion: A Building Block with High Potential

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine represents a strategically designed building block that offers medicinal chemists a rapid and efficient entry point into a rich and pharmacologically relevant chemical space. The convergence of a privileged piperidine scaffold, a versatile sulfonamide linker, and a readily functionalizable bromophenyl moiety provides a powerful platform for the development of novel therapeutics targeting a range of diseases. The synthetic protocols and application insights provided in this guide are intended to empower researchers to harness the full potential of this promising molecular entity in their drug discovery endeavors.

References

  • Barta, T. E., et al. (2008). A quantitative structure-activity relationship study on matrix metalloproteinase inhibitors: Piperidine sulfonamide aryl hydroxamic acid analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 853-859.
  • Becker, D. P., et al. (2005). Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Journal of Medicinal Chemistry, 48(21), 6713–6730.
  • Cho, W., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(11), 1639–1646.
  • Oudah, K. H., et al. (2020). The recent progress of sulfonamide in medicinal chemistry. Systematic Reviews in Pharmacy, 11(12), 1473-1477.
  • Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.
  • Shaw, D. E., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5432-5437.
  • Stirling, C. J. M. (1966). The addition of amines to vinyl sulphones and sulphonamides. Journal of the Chemical Society B: Physical Organic, 363-368.
  • Krasavin, M. (2022).
  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction (and Conjugate Addition). Retrieved from [Link]

  • NextSDS. (n.d.). 1-[2-(4-bromobenzenesulfonyl)ethyl]piperidin-3-ol. Retrieved from [Link]

  • Khan, R. A. (2021, September 2). Re: Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • PubChem. (n.d.). 1-[2-(4-bromobenzenesulfonyl)ethyl]piperidin-3-ol. Retrieved from [Link]

  • ResearchGate. (2021, September 2). Is it possible to do a Michael addition reaction between Vinyl sulfones and Phenolic Amines. Retrieved from [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7. European Journal of Medicinal Chemistry, 269, 116298.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 351(11), e1800185.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • Manimekalai, A., & Krishnakumar, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Banks, H. D. (1992). Piperidine Synthesis.

Sources

Method

HPLC method development for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine analysis

Comprehensive HPLC Method Development and Validation for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine Introduction & Structural Profiling The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Development and Validation for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Introduction & Structural Profiling

The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine presents a unique chromatographic challenge due to its dual-natured chemical structure. It consists of a highly lipophilic 4-bromobenzenesulfonyl tail and a highly polar, basic piperidin-3-amine headgroup.

As a Senior Application Scientist, the first step in method development is not trial and error, but structural causality. The piperidin-3-amine moiety contains two basic nitrogen atoms: a primary amine (pKa ~10.0) and a tertiary amine within the piperidine ring (pKa ~9.0). At physiological or acidic pH (pH 2.0–7.0), this molecule exists as a di-cation. If analyzed on a standard silica-based C18 column under these conditions, the positively charged amines will undergo severe secondary ion-exchange interactions with residual, unendcapped silanols (pKa ~4.5) on the silica surface. This manifests as severe peak tailing, poor resolution, and irreversible column adsorption.

Chromatographic Rationale: The "Why" Behind the Method

To mitigate silanol interactions, traditional methodologies often rely on low-pH mobile phases paired with ion-pairing reagents (e.g., sodium octane sulfonate or trifluoroacetic acid). However, ion-pairing reagents are notorious for requiring extensive column equilibration times, causing baseline drift, and being highly incompatible with downstream LC-MS applications.

The Solution: High-pH Reversed-Phase Chromatography Modern chromatographic theory dictates that for short, basic amines, a high-pH mobile phase is vastly superior[1]. By elevating the mobile phase pH to 10.5—at least 0.5 to 1.5 units above the highest pKa of the molecule—both the primary and tertiary amines are fully deprotonated.

This neutralization achieves three critical outcomes:

  • Elimination of Secondary Interactions: The molecule is rendered neutral, preventing electrostatic attraction to residual silanols.

  • Increased Hydrophobic Retention: The neutral free-base form partitions much more effectively into the C18 stationary phase, increasing the retention factor ( k′ ).

  • Elimination of Ion-Pairing Reagents: Sharp, symmetrical peaks can be achieved using simple, volatile buffers, enabling seamless method transfer to LC-MS[1].

Because standard silica dissolves at pH > 8.0, this method necessitates the use of an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based reversed-phase column, which are structurally stable up to pH 12.0.

Method Development Workflow

HPLC_Workflow A 1. Structural Profiling Basic Diamine (pKa ~9.5-10.5) B 2. Column Selection High-pH Stable BEH C18 A->B C 3. Mobile Phase Optimization 10mM NH4HCO3 (pH 10.5) / ACN B->C D 4. Gradient Design 5% to 95% B over 15 min C->D E 5. ICH Q2(R2) Validation Accuracy, Precision, Linearity D->E

Figure 1: Systematic HPLC method development workflow for basic diamine compounds.

Optimized Chromatographic Conditions

The following parameters have been optimized to ensure robust retention, sharp peak shape, and baseline resolution from potential synthetic impurities.

ParameterSpecificationRationale
Column Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µmHybrid particle technology resists dissolution at pH 10.5.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.5)Volatile buffer; pKa of HCO3−​ (10.3) provides excellent buffering capacity at pH 10.5.
Mobile Phase B Acetonitrile (ACN)Lower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 40°CReduces mobile phase viscosity and improves mass transfer for sharper peaks.
Detection (UV) 220 nm (Quantitation) & 254 nm (Purity)220 nm captures the amine/aliphatic absorption; 254 nm specifically targets the bromobenzene chromophore.
Injection Vol. 10 µLBalances sensitivity without causing column overload.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Initial hold to retain polar impurities.
10.0 40 60 Linear ramp to elute the target compound.
12.0 5 95 Column wash to remove highly lipophilic dimers.
14.0 5 95 Hold wash.
14.1 95 5 Return to initial conditions.

| 20.0 | 95 | 5 | Re-equilibration (approx. 10 column volumes). |

Step-by-Step Experimental Protocols

Protocol 1: Mobile Phase Preparation (Self-Validating System)

Note: pH accuracy is the most critical variable in this method. A shift of 0.5 pH units will cause partial protonation of the primary amine, leading to peak splitting.

  • Weigh accurately 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) and dissolve in 1000 mL of HPLC-grade water (yields 10 mM).

  • Insert a calibrated pH probe into the solution.

  • Add concentrated Ammonium Hydroxide ( NH4​OH ) dropwise while stirring until the pH reaches exactly 10.5 ± 0.05.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane filter to remove particulates.

  • Prepare Mobile Phase B by filtering HPLC-grade Acetonitrile through a 0.22 µm PTFE filter.

Protocol 2: Sample Preparation
  • Diluent Selection: Use a 50:50 (v/v) mixture of HPLC Water and Acetonitrile. Do not use 100% organic solvent as the sample diluent, as this will cause peak distortion (solvent effect) upon injection into a highly aqueous initial mobile phase.

  • Stock Solution: Accurately weigh 10.0 mg of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with diluent (100 µg/mL). Filter through a 0.22 µm syringe filter into an HPLC vial.

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose (e.g., API release testing), it must be validated according to the ICH Q2(R2) Guidelines [2]. The validation study provides documented evidence that the analytical procedure meets predefined performance criteria[2].

Table: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExecution StrategyAcceptance Criteria
Specificity Demonstrate lack of interference.Inject diluent blank, mobile phase blank, and known synthetic impurities.No interfering peaks at the retention time of the main analyte. Resolution ( Rs​ ) > 2.0.
Linearity & Range Assess proportional response across the working range.Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy Closeness of agreement to the true value.Spike API into a placebo matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Intra-assay variance.Inject the 100 µg/mL working standard 6 consecutive times.Relative Standard Deviation (RSD) of peak area 2.0%.
Robustness Reliability under deliberate variations.Alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and buffer pH ( ± 0.2 units).System suitability criteria (Tailing factor 1.5, Theoretical plates 5000) must still be met.
Protocol 3: Execution of System Suitability Testing (SST)

Before initiating any validation sequence, a self-validating System Suitability Test must be performed to verify the chromatographic system's immediate fitness.

  • Inject the diluent blank to ensure a stable baseline.

  • Inject the 100 µg/mL standard solution in 5 replicates.

  • Calculate the Tailing Factor ( Tf​ ). It must be 1.5 (verifying that the high-pH buffer is successfully neutralizing the basic amines).

  • Calculate the RSD of the retention time and peak area. Both must be 2.0%.

Troubleshooting Chromatographic Artifacts

  • Artifact: Sudden onset of peak tailing or broadening.

    • Causality: The pH of the ammonium bicarbonate buffer has dropped due to the volatilization of ammonia gas over time.

    • Resolution: Mobile phase A should be prepared fresh daily, and the mobile phase bottle should be kept tightly capped.

  • Artifact: Retention time drift to earlier elution times.

    • Causality: Loss of stationary phase (column voiding) or organic solvent evaporation.

    • Resolution: Ensure the column used is strictly a hybrid (BEH) or polymer particle. Standard silica columns will rapidly dissolve at pH 10.5, creating voids at the column head.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analysis of Short Amines without Using Ion Pair Reagent Source: Shodex HPLC Columns and Standards URL:[Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Document Type: Advanced Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Executive Summary The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Protocol Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary

The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a bifunctional molecule featuring a heavily functionalized aromatic sulfone linked via an ethylene bridge to a chiral piperidine core. Accurate structural elucidation of this molecule is critical in medicinal chemistry, where such scaffolds frequently serve as pharmacophores for GPCR and kinase targets.

This application note provides a comprehensive guide to the 1 H and 13 C NMR characterization of this molecule. By moving beyond simple peak assignments, we explore the causality behind the observed chemical shifts—specifically the anisotropic deshielding of the sulfonyl group, the heavy-atom effect of bromine, and the complex diastereotopic splitting induced by the chiral C-3 amine. Furthermore, we detail a self-validating experimental protocol designed to ensure absolute confidence in structural verification.

Structural & Mechanistic Insights into Chemical Shifts

To accurately interpret the NMR spectrum of this compound, the molecule must be analyzed as three distinct electronic and stereochemical domains:

The 4-Bromobenzenesulfonyl System

The aromatic ring is an AA'BB' spin system heavily influenced by two competing substituents. The sulfonyl ( −SO2​− ) group is strongly electron-withdrawing via both induction and resonance, severely deshielding the ortho protons[1]. Conversely, the bromine atom exerts a "heavy-atom effect"; while electronegative, its large electron cloud provides slight resonance shielding compared to the sulfonyl group, though it still deshields relative to unsubstituted benzene[2].

  • Result: The 1 H NMR spectrum will display two distinct doublets (or finely split multiplets due to meta-coupling). The protons ortho to the sulfonyl group appear further downfield ( 7.80 ppm) than those ortho to the bromine ( 7.68 ppm)[1][2].

The Ethylene Bridge (-CH 2​ -CH 2​ -)

The ethylene linker connects a strongly electron-withdrawing sulfone to a basic tertiary amine. The methylene protons adjacent to the sulfonyl group ( −CH2​−SO2​− ) are significantly deshielded ( 3.25 ppm) compared to those adjacent to the nitrogen ( 2.80 ppm).

  • Causality & Complexity: Because the piperidine ring contains a chiral center at C-3, the entire molecule is chiral. Consequently, the protons on the ethylene bridge are diastereotopic. Instead of simple first-order triplets, these protons will appear as complex ABXY multiplets, requiring high-field magnets or 2D correlation to fully resolve.

The Piperidin-3-amine Core

The piperidine ring exists predominantly in a chair conformation. The bulky 1-alkyl substituent and the 3-amino group dictate the conformational equilibrium, generally favoring the diequatorial conformer to minimize 1,3-diaxial interactions[3].

  • Axial vs. Equatorial Splitting: Protons in the equatorial positions resonate further downfield than their axial counterparts due to the anisotropic deshielding of the adjacent C-C bonds[3][4].

  • The Chiral Center: The proton at C-3 ( CH−NH2​ ) is deshielded by the adjacent primary amine and appears as a broad multiplet around 2.95 ppm[4]. The primary amine protons ( −NH2​ ) typically appear as a broad singlet between 1.4–2.0 ppm, subject to hydrogen bonding and solvent exchange.

Quantitative Data Presentation

The following tables summarize the expected empirical chemical shifts based on the electronic environments and literature precedents for the constituent moieties[1][2][4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Structural Causality
7.78 d ( J≈8.5 Hz)2HAr- H (ortho to −SO2​− ). Strongly deshielded by sulfonyl group.
7.68 d ( J≈8.5 Hz)2HAr- H (ortho to −Br ). Deshielded by bromine heavy-atom effect.
3.25 m2H −CH2​−SO2​− . Diastereotopic multiplet due to C-3 chirality.
2.95 m1HPiperidine C-3 H . Deshielded by adjacent primary amine.
2.80 m2H −CH2​−N . Diastereotopic multiplet.
2.75 m2HPiperidine C-2/C-6 Heq​ . Equatorial protons (downfield).
2.15 m2HPiperidine C-2/C-6 Hax​ . Axial protons (upfield).
1.75 m2HPiperidine C-4/C-5 Heq​ .
1.45 br s2H −NH2​ . Broad due to quadrupolar relaxation of N and exchange.
1.25 m2HPiperidine C-4/C-5 Hax​ .
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)
Chemical Shift ( δ , ppm)AssignmentCausality / Environment
138.5 Ar- C ( −SO2​− )Quaternary carbon, strongly deshielded by sulfonyl.
132.4 Ar- CH (ortho to Br)Aromatic methine.
129.8 Ar- CH (ortho to SO 2​ )Aromatic methine.
128.1 Ar- C ( −Br )Quaternary carbon, shielded relative to C-SO 2​ due to Br.
60.2 Piperidine C-2Adjacent to tertiary amine.
53.5 Piperidine C-6Adjacent to tertiary amine.
52.8 Ethyl −CH2​−SO2​− Deshielded by sulfone.
51.2 Ethyl −CH2​−N− Deshielded by tertiary amine.
48.5 Piperidine C-3Deshielded by primary amine.
33.1 Piperidine C-4Aliphatic backbone.
24.2 Piperidine C-5Aliphatic backbone, most shielded carbon.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol incorporates built-in validation steps.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

  • Dissolve the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons, preventing the inadvertent masking or exchange of the target's primary amine ( −NH2​ ) protons.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Setup & 1D Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of CDCl 3​ . Optimize the Z and Z2 shims until the solvent residual peak (7.26 ppm) exhibits a full width at half maximum (FWHM) of <1.0 Hz.

  • Acquire 1 H Spectrum: Run a standard 1D proton experiment (16–32 scans, relaxation delay D1=2 seconds).

  • Acquire 13 C Spectrum: Run a proton-decoupled 1D carbon experiment (1024–2048 scans, D1=2 seconds).

Step 3: Self-Validation via D 2​ O Exchange

To unambiguously assign the −NH2​ protons and differentiate them from the overlapping aliphatic multiplets of the piperidine ring:

  • Remove the NMR tube and add 1 drop (approx. 10 μ L) of D 2​ O .

  • Cap the tube and shake vigorously for 30 seconds. Allow the aqueous and organic layers to separate.

  • Re-acquire the 1 H NMR spectrum.

    • Validation Check: The broad singlet at 1.45 ppm must completely disappear due to the rapid proton-deuterium exchange ( R−NH2​→R−ND2​ ). If the peak remains, the assignment is incorrect, or the sample contains a non-exchangeable aliphatic impurity.

Step 4: 2D Correlation (COSY & HSQC)

Because the diastereotopic protons of the ethyl linker and the axial/equatorial protons of the piperidine ring will heavily overlap between 1.2 and 3.5 ppm:

  • Acquire a 1 H- 1 H COSY spectrum to map the scalar couplings of the piperidine ring system (C2 C3 C4 C5 C6).

  • Acquire a 1 H- 13 C HSQC spectrum to correlate the complex proton multiplets to their respective, well-resolved carbon signals.

Workflow Visualization

The following diagram illustrates the closed-loop, self-validating workflow for acquiring and verifying the NMR data of this complex piperidine derivative.

G N1 1. Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 N2 2. Instrument Tuning Lock (2H) & Shim (Z/Z2) N1->N2 N3 3. 1D Acquisition 1H (16 scans) / 13C (1024 scans) N2->N3 N4 4. Self-Validation D2O Shake for NH2 Confirmation N3->N4 N5 5. 2D Correlation COSY & HSQC for Aliphatic Overlap N4->N5

NMR acquisition and self-validation workflow for piperidine derivatives.

References

  • Dynamic 1H NMR Spectroscopic Study of the Ring Inversion in N-Sulfonyl Morpholines The Journal of Organic Chemistry (ACS Publications)[Link]

  • NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Heterocycles (via Semantic Scholar)[Link]

Sources

Method

Application Note: Dual-Handle Bioconjugation and Late-Stage Functionalization using 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Introduction & Structural Rationale In modern chemical biology and drug development, the design of modular building blocks is critical for synthesizing complex bioconjugates, targeted protein degraders (PROTACs), and DNA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern chemical biology and drug development, the design of modular building blocks is critical for synthesizing complex bioconjugates, targeted protein degraders (PROTACs), and DNA-encoded libraries (DELs). 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (CAS: 1303755-33-0) is a highly versatile, dual-functional scaffold designed to bridge traditional nucleophilic bioconjugation with advanced organometallic cross-coupling.

This application note details the physicochemical rationale and validated protocols for utilizing this molecule as a bifunctional linker. The molecule features two orthogonal reactive handles:

  • A Primary Amine (Piperidin-3-amine): Enables classical acylation chemistry (e.g., NHS-ester coupling or reductive amination).

  • An Aryl Bromide (4-Bromobenzenesulfonyl): Serves as an electrophilic handle for late-stage, palladium-catalyzed[1].

The incorporation of the sulfonyl group is highly intentional; it acts as a rigid, polar spacer that enhances the aqueous solubility of the resulting conjugate while increasing the electrophilicity of the para-bromide, thereby accelerating the rate-limiting oxidative addition step during palladium catalysis.

Table 1: Physicochemical and Structural Properties
PropertySpecification
Chemical Name 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
CAS Number 1303755-33-0
Molecular Formula C13H19BrN2O2S
Molecular Weight 347.27 g/mol
Reactive Handle 1 Primary Amine (Nucleophile; pKa ~9.5)
Reactive Handle 2 Aryl Bromide (Electrophile for Pd-Catalysis)

Orthogonal Reactivity Workflow

The true utility of this scaffold lies in its bioorthogonal nature. The primary amine can be reacted under mild basic conditions without affecting the aryl bromide. Subsequently, the aryl bromide can be activated using water-soluble palladium catalysts to form stable C-C bonds with boronic acid-tagged biomolecules.

G Compound 1-[2-(4-Bromobenzenesulfonyl)ethyl] piperidin-3-amine Amine Handle 1: Primary Amine (Nucleophile) Compound->Amine Bromide Handle 2: Aryl Bromide (Electrophile) Compound->Bromide NHS NHS-Ester Conjugation (pH 8.0-8.5) Amine->NHS Suzuki Aqueous Suzuki Coupling (Pd-Catalyst, 37°C) Bromide->Suzuki Product1 Amide-Linked Bioconjugate NHS->Product1 Product2 Biaryl-Linked Functionalized Conjugate Suzuki->Product2

Fig 1. Orthogonal bioconjugation pathways utilizing the amine and aryl bromide handles.

Workflow 1: Amine-Directed Bioconjugation

Scientific Rationale & Causality

The primary amine on the piperidine ring is sterically accessible but basic (pKa ~9.5). To achieve efficient nucleophilic attack on an N-hydroxysuccinimide (NHS) ester, the reaction environment must be carefully controlled. If performed in aqueous buffer, the pH must be maintained between 8.0 and 8.5. This pH range is a calculated compromise: it ensures a sufficient molar fraction of the amine is deprotonated (nucleophilic) while minimizing the competing base-catalyzed hydrolysis of the [2]. For small-molecule synthesis, performing the reaction in anhydrous organic solvents with a non-nucleophilic base (e.g., DIPEA) eliminates hydrolysis entirely.

Protocol 1: Conjugation to an NHS-Ester Payload (Small Molecule Tagging)

This protocol describes the attachment of the linker to an NHS-ester functionalized fluorophore or drug payload, creating an aryl-bromide tagged probe.

  • Preparation: Dissolve 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (10 mM) and the target NHS-ester payload (10 mM) in anhydrous DMSO.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) to a final concentration of 30 mM. Causality: DIPEA deprotonates the piperidin-3-amine, rendering it highly nucleophilic without competing for the NHS ester.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours under an inert nitrogen atmosphere.

  • Quenching (Optional): Add 50 mM Tris-HCl to quench any unreacted NHS esters.

  • Purification: Purify the resulting aryl-bromide tagged conjugate via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation: Confirm the successful amide bond formation via ESI-MS. The observed mass should equal the sum of the linker and payload masses, minus the mass of the NHS leaving group (115.09 Da).

Workflow 2: Late-Stage Aqueous Suzuki-Miyaura Cross-Coupling

Scientific Rationale & Causality

Traditional Suzuki-Miyaura couplings require harsh organic solvents and elevated temperatures, which irreversibly denature proteins. However, the aryl bromide handle of this linker can be activated in purely aqueous media using specialized, water-soluble palladium catalysts. By employing electron-rich, hydrophilic ligands such as 2-amino-4,6-dihydroxypyrimidine (ADHP) or 1,1-dimethylguanidine, the Pd(0) active species is stabilized in aqueous buffer, preventing aggregation into inactive "palladium black" and protecting [3]. This allows the cross-coupling to proceed efficiently at physiological temperatures (37°C), enabling the [4].

CatalyticCycle Pd0 Pd(0)L2 Complex (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br insertion PdII Pd(II) Aryl-Br Complex OA->PdII TM Transmetalation PdII->TM Base, R-B(OH)2 PdII_R Pd(II) Diaryl Complex TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Cross-Coupled Biaryl Product RE->Product C-C Bond Formation

Fig 2. Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling on the aryl bromide.

Table 2: Buffer Selection for Aqueous Cross-Coupling
Reagent/ConditionSpecificationRationale
Buffer System 50 mM Sodium PhosphateSupports boronic acid activation (boronate formation) while maintaining protein integrity.
pH Range 7.5 – 8.0Mildly basic conditions are strictly required to form the nucleophilic boronate intermediate during transmetalation.
Ligand ADHP (2-amino-4,6-dihydroxypyrimidine)Phosphine-free, water-soluble ligand that prevents Pd(0) precipitation and protein denaturation.
Protocol 2: Aqueous Suzuki Coupling to a Boronic Acid-Tagged Protein

This protocol describes the conjugation of the aryl-bromide tagged probe (generated in Protocol 1) to a protein engineered with a boronic acid tag.

  • Catalyst Preparation: In a microcentrifuge tube, mix Pd(OAc)2 (1 mM) and ADHP ligand (2 mM) in degassed ultra-pure water. Incubate for 15 minutes to form the active water-soluble Pd(0) complex.

  • Protein Preparation: Dilute the boronic-acid tagged protein to a final concentration of 100 µM in 50 mM Sodium Phosphate buffer, pH 8.0.

  • Reaction Assembly: Add the Aryl-Bromide tagged probe (500 µM, 5 molar equivalents) and the pre-formed Pd catalyst (50 µM, 0.5 equivalents) to the protein solution.

  • Incubation: Gently agitate the mixture at 37°C for 2 hours. Causality: 37°C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step without denaturing the protein.

  • Scavenging: Terminate the reaction by adding a metal scavenger (e.g., 5 mM EDTA or QuadraSil AP) and incubate for 15 minutes to sequester the palladium.

  • Validation: Centrifuge to remove any particulates and analyze the supernatant via LC-MS (ESI-TOF). The mass spectrum will validate the covalent biaryl linkage by displaying a mass shift corresponding to the probe minus the bromide and boronic acid leaving groups.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]

  • Chalker, J. M., Wood, C. S. C., & Davis, B. G. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki–Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(45), 16346–16347. Available at:[Link]

  • Gao, Z., Gouverneur, V., & Davis, B. G. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(37), 13612–13615. Available at:[Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize in Chemistry Advanced Information. Available at:[Link]

Sources

Application

how to dissolve 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine for cell culture assays

Application Note: Solvation and In Vitro Delivery Protocol for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine Executive Summary & Physicochemical Profiling 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and In Vitro Delivery Protocol for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Executive Summary & Physicochemical Profiling

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a synthetic small molecule characterized by a highly lipophilic bromobenzenesulfonyl moiety linked to a piperidine ring. While the primary amine on the piperidine ring provides minor polarity, the massive hydrophobic bulk of the molecule dominates its topological polar surface area. Consequently, the compound is sparingly soluble in aqueous cell culture media[1]. To bypass this thermodynamic barrier and ensure accurate dosing in in vitro assays, researchers must utilize an amphipathic, polar aprotic vehicle such as Dimethyl Sulfoxide (DMSO)[1].

Table 1: Physicochemical Properties

ParameterSpecification
Compound Name 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
CAS Number 1303755-33-0
Molecular Weight 347.28 g/mol
Structural Class Sulfonamide-linked piperidine derivative
Aqueous Solubility Poor (Predicted)[1]
Recommended Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1]

Mechanistic Rationale: Solvation Dynamics & Causality

The Thermodynamics of Solvation: The bromobenzenesulfonyl group strongly resists aqueous solvation due to the high entropic penalty of forming a highly ordered water clathrate around its hydrophobic core. DMSO effectively solvates the molecule by disrupting solute-solute lattice interactions without requiring hydrogen bond donation[1].

Preventing the "Crashing Out" Phenomenon: A critical failure point in cell assays occurs when a high-concentration DMSO stock is introduced directly into aqueous media. This causes a rapid spike in the local concentration of water. If diffusion is not instantaneous, the hydrophobic small molecule will thermodynamically favor self-association over aqueous dispersion, leading to rapid nucleation and precipitation (crashing out). This compromises the actual assay concentration and can cause physical toxicity to adherent cells. This protocol utilizes intermediate serial dilutions and thermal kinetic energy to prevent supersaturation.

Experimental Workflow

G Powder 1-[2-(4-Bromobenzenesulfonyl)ethyl] piperidin-3-amine DMSO Reconstitution Anhydrous DMSO Powder->DMSO Weigh & Transfer Stock Master Stock (10 - 50 mM) DMSO->Stock Vortex & Sonicate Dilution Serial Dilution (in 100% DMSO) Stock->Dilution Aliquot Media Media Spiking (Dropwise, ≤0.1% DMSO) Dilution->Media Warm Media to 37°C Assay In Vitro Assay (Incubation) Media->Assay Apply to Cells

Workflow for dissolving and diluting the sulfonamide compound for in vitro assays.

Step-by-Step Protocol: Stock Preparation & Media Formulation

Phase 1: Master Stock Reconstitution (Self-Validating System)
  • Equilibration: Allow the lyophilized powder of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine to equilibrate to room temperature in a desiccator. Causality: Opening cold vials introduces ambient moisture condensation, which degrades anhydrous DMSO stocks and triggers premature compound precipitation.

  • Solvent Addition: Calculate the required volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). Add the solvent directly to the pre-weighed powder.

  • Agitation: Vortex vigorously for 60 seconds.

  • Visual QC Check: Hold the vial against a light source. If the solution remains turbid or exhibits micro-particulates, sonicate in a water bath at room temperature for 5–10 minutes until visually clear[1].

Table 2: Master Stock Preparation Guide (Mass to Volume)

Target ConcentrationVolume of DMSOMass of Compound Required
10 mM 1.0 mL3.47 mg
20 mM 1.0 mL6.95 mg
50 mM 1.0 mL17.36 mg
Phase 2: Serial Dilution in Vehicle

To maintain a self-validating system and avoid localized supersaturation, never dilute directly from a 50 mM master stock to a 1 µM working concentration in a single aqueous step.

  • Prepare intermediate serial dilutions in 100% DMSO. For example, to achieve a final media concentration of 10 µM at a 0.1% DMSO limit, prepare a 10 mM intermediate DMSO stock.

  • Causality: This ensures that the final volume of DMSO added to the media remains mathematically constant (e.g., 1 µL per 1 mL) across all dose-response points, allowing for a uniform vehicle control.

Phase 3: Media Spiking (The Dropwise Technique)
  • Thermal Priming: Pre-warm the aqueous cell culture media to 37°C. Causality: Warm media increases the kinetic energy of the system, expanding the thermodynamic solubility limit of the hydrophobic compound during the critical mixing phase.

  • Agitation: Place the media tube on a vortex mixer set to a low, continuous speed.

  • Dropwise Addition: Add the DMSO intermediate stock dropwise into the vortexing media.

Quality Control & Critical Assay Caveats

Cytotoxicity Thresholds

While DMSO is biologically tolerated at low doses, it is not biologically inert. Concentrations exceeding 1.0% v/v induce significant cytotoxicity, alter plasma membrane fluidity, and trigger apoptosis[2]. For highly sensitive primary cells or embryonic stem cells, even 0.2% DMSO can induce early differentiation or cell cycle arrest[3].

Table 3: DMSO Cytotoxicity Thresholds in Mammalian Cell Culture

Final DMSO Concentration (% v/v)Cellular ImpactRecommendation
≤ 0.1% Generally inert; minimal impact on viability[2]Optimal target for in vitro assays
0.1% - 0.5% Cell-line dependent minor metabolic shifts[2]Acceptable upper limit; requires strict vehicle control
> 1.0% Significant cytotoxicity, altered membrane fluidity[2]Not recommended
Assay Interference: Reactive Oxygen Species (ROS) Scavenging

If your in vitro assay measures Reactive Oxygen Species (ROS), extreme caution is required. DMSO rapidly reacts with hypochlorite ( OCl− ) and hydroxyl radicals, oxidizing into dimethyl sulfone. In assays utilizing fluorescent ROS probes (e.g., DCFH-DA), DMSO concentrations as low as 0.01% (1.4 mM) can act as a competitive scavenger, artificially quenching the fluorescent signal and yielding false-negative results[4]. If ROS generation is a primary endpoint, consider alternative solubilization strategies (e.g., micellar formulations or cyclodextrin encapsulation).

References

  • [2] Title: The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • [4] Title: A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO Source: RSC Publishing (RSC Advances) URL: [Link]

  • [3] Title: Effects of DMSO on the Pluripotency of Cultured Mouse Embryonic Stem Cells (mESCs) Source: NIH / Stem Cells International URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in synthesizing 1-[2-(4-Bromobenzenesulfonyl)ethyl]pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in synthesizing 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine. This bifunctional molecule requires highly regioselective carbon-nitrogen bond formation and careful protecting group management.

The synthesis relies on a robust two-step sequence:

  • Aza-Michael Addition: Conjugate addition of 3-Boc-aminopiperidine to 4-bromophenyl vinyl sulfone.

  • Acid-Mediated Deprotection: Removal of the Boc group to unmask the primary amine.

SynthesisWorkflow SM1 3-Boc-aminopiperidine Step1 Aza-Michael Addition SM1->Step1 SM2 4-Bromophenyl Vinyl Sulfone SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Catalyst / MW Step2 Boc Deprotection Int1->Step2 Product Target Product (Free Amine) Step2->Product Acid / Base Workup

Two-step synthesis workflow for 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

Section 1: Aza-Michael Addition Optimization

Q: Why am I observing low yields and unreacted starting material when refluxing the Michael addition in methanol?

Expertise & Causality: Vinyl sulfones are potent Michael acceptors due to the strong electron-withdrawing nature of the sulfonyl group. However, the secondary amine of the piperidine ring is sterically hindered compared to primary amines. Conventional heating in protic solvents like methanol often leads to sluggish kinetics because the solvent hydrogen-bonds with the amine lone pair, reducing its nucleophilicity.

Recent advancements demonstrate that moving to solvent-free conditions with solid-acid catalysts like Amberlyst-151 or utilizing microwave-assisted "on-water" chemistry2 dramatically accelerates the zwitterionic transition state formation. Water creates a hydrophobic effect that forces the organic reactants together, while microwave irradiation provides rapid, uniform heating that overcomes the steric activation barrier.

Mechanism Nuc Piperidine NH (Nucleophile) TS Zwitterionic Transition State Nuc->TS Attack Elec Vinyl Sulfone β-Carbon (Electrophile) Elec->TS PT Proton Transfer (C-H Bond) TS->PT Solvent Stabilization Adduct β-Amino Sulfone Adduct PT->Adduct

Mechanistic pathway of the aza-Michael addition to electron-deficient vinyl sulfones.

Quantitative Data: Aza-Michael Addition Optimization
Reaction ConditionSolventTemp / TimeIsolated Yield (%)Purity (HPLC %)
Conventional HeatingMethanolReflux, 12 h6882
Solid-Acid CatalysisSolvent-free (Amberlyst-15)80 °C, 4 h8991
Microwave (MW)On-Water150 °C, 10 min96 >98
Protocol 1: Microwave-Assisted "On-Water" Aza-Michael Addition

This protocol utilizes a green, reagentless approach to maximize atom economy and yield.

  • Preparation: Charge a 10 mL microwave-safe reaction vial with 4-bromophenyl vinyl sulfone (1.0 equiv, 1.0 mmol) and 3-Boc-aminopiperidine (1.05 equiv, 1.05 mmol).

    • Self-Validation Checkpoint: A slight stoichiometric excess of the amine ensures complete consumption of the vinyl sulfone. Unreacted vinyl sulfone is notoriously difficult to separate from the product via standard silica gel chromatography.

  • Solvent Addition: Add deionized water (2 mL) and a magnetic stir bar. Seal the vial with a crimp cap. The reagents will remain largely insoluble (suspension).

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 150 °C (approx. 200 W) for exactly 10 minutes.

  • Isolation: Allow the vial to cool to room temperature. The intermediate product, tert-butyl (1-(2-((4-bromophenyl)sulfonyl)ethyl)piperidin-3-yl)carbamate, will precipitate as a distinct solid mass.

  • Purification: Filter the suspension, wash the filter cake with cold water (3 × 5 mL) to remove trace unreacted amine, and dry under high vacuum for 4 hours. No column chromatography is required.

Section 2: Boc Deprotection & Purification

Q: My standard TFA deprotection yields a gummy, intractable residue, and the isolated yield of the free amine is low. How can I obtain a clean product?

Expertise & Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the historical standard for Boc removal3. However, piperidine TFA salts are highly hygroscopic and prone to forming oils or gums upon concentration, making isolation difficult. Furthermore, incomplete removal of TFA can interfere with downstream biological assays or subsequent coupling steps.

Transitioning to anhydrous 4M HCl in 1,4-dioxane, or utilizing modern Brønsted acidic Deep Eutectic Solvents (DES) like p-toluenesulfonic acid/choline chloride (pTSA/ChCl)4, provides highly crystalline, easily filterable salts. The HCl salt of the target molecule precipitates directly out of the ethereal solvent, driving the equilibrium forward and preventing gum formation.

Quantitative Data: Boc Deprotection Reagent Comparison
Reagent SystemTimeWorkup StrategyIsolated Yield (%)Physical State
50% TFA / DCM2 hEvaporation + Basic Ext.78Hygroscopic gum
4M HCl / Dioxane1 hDirect Filtration94Crystalline powder
pTSA / ChCl (DES)15 minWater Precipitation97 Crystalline powder
Protocol 2: Anhydrous HCl Deprotection and Free-Basing

This protocol ensures the generation of a highly pure, non-hygroscopic intermediate salt before free-basing.

  • Dissolution: Dissolve the Boc-protected intermediate (1.0 mmol) in a minimal volume of anhydrous 1,4-dioxane (3 mL) in a round-bottom flask under an argon atmosphere.

  • Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (5.0 equiv, 1.25 mL) dropwise over 5 minutes.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 1 hour.

    • Self-Validation Checkpoint: The reaction is complete when a thick, white precipitate (the dihydrochloride salt) fully forms. Spot the supernatant on a TLC plate (ninhydrin stain); the complete disappearance of the high-Rf Boc-protected starting material confirms full conversion.

  • Salt Isolation: Add diethyl ether (10 mL) to the flask to maximize precipitation. Filter the solid through a sintered glass funnel and wash the cake with cold diethyl ether (2 × 5 mL).

  • Free-Basing: Suspend the dried dihydrochloride salt in DCM (10 mL). Add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the aqueous layer reaches pH 8-9.

  • Extraction: Separate the layers, extract the aqueous layer with DCM (2 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.

Section 3: Analytical Validation

Q: How do I ensure the primary amine didn't react during the Michael addition?

Expertise & Causality: The use of 3-Boc-aminopiperidine strictly dictates regioselectivity. The tert-butyloxycarbonyl (Boc) group completely masks the primary amine's nucleophilicity through steric bulk and electron delocalization into the carbamate carbonyl. Post-deprotection, ¹H NMR is your definitive validation tool: look for the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the emergence of a broad singlet integrating to 2 protons (-NH₂) that readily exchanges upon the addition of D₂O.

References

  • Reagentless Chemistry “On-Water”: An Atom-Efficient and “Green” Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. ACS Publications.2

  • Aza-Michael reactions with vinyl sulfones and Amberlyst-15 as catalyst. ResearchGate.1

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.4

  • Boc Deprotection - TFA. Common Organic Chemistry.3

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv.5

Sources

Optimization

Technical Support Center: Preventing Degradation of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of 1-[2-(4-Bromobenzenesulfonyl)et...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (CAS No. 1303755-33-0). Maintaining the chemical integrity of this compound is critical for reproducible experimental results and the overall success of research and development programs.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the storage and handling of this compound.

Q1: I've noticed my solid sample of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is developing a yellow or brownish tint over time. What is causing this color change?

A1: A color change from white or off-white to yellow or brown is a common indicator of degradation, most likely due to oxidation. The compound contains two amine functional groups (a primary amine and a tertiary piperidine nitrogen) that are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures. The formation of oxidized byproducts, such as N-oxides, often results in colored impurities.

Q2: My recent HPLC/LC-MS analysis shows new, unidentified peaks that were not present when I first received the compound. What are these?

A2: The appearance of new peaks in a chromatographic analysis strongly suggests the formation of degradation products. Given the structure of the molecule, these new peaks could correspond to:

  • Oxidation Products: Such as piperidine N-oxide or products from the oxidation of the primary amine.

  • Hydrolysis Products: Cleavage of the sulfonamide (S-N) bond can occur, particularly if the compound has been exposed to moisture in combination with acidic or basic conditions (e.g., from atmospheric CO2 and humidity). This would yield 4-bromobenzenesulfonic acid and the corresponding piperidine derivative.

  • Photodegradation Products: If the compound has been exposed to UV or ambient light, light-induced degradation may have occurred.

To identify these products, it is recommended to perform a forced degradation study and utilize a stability-indicating analytical method.

Q3: What are the absolute ideal conditions for the long-term storage of this compound to ensure maximum stability?

A3: To minimize degradation from all potential pathways, the ideal storage conditions are in a tightly sealed container, at a low temperature, under an inert atmosphere, and protected from light. A summary of recommended conditions is provided in the table below. Storing peroxide-forming chemicals in airtight containers in a cool, dry, dark place is a general best practice. For many amine-containing research chemicals, long-term storage at -20°C is recommended.

Q4: Can I store this compound in a solution? If so, for how long and in what solvent?

A4: Storing this compound in solution for extended periods is generally not recommended due to the increased potential for degradation. In solution, molecules have greater mobility, which accelerates reaction rates. Solvents like water can directly participate in hydrolysis, while dissolved oxygen can promote oxidation. If you must prepare a stock solution, it is best to:

  • Use a dry, aprotic solvent such as anhydrous DMSO or DMF.

  • Prepare fresh solutions for each experiment whenever possible.

  • If storage is necessary, dispense the solution into small, single-use aliquots, purge the vials with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C for the shortest possible duration (e.g., up to one month). Always perform a purity check before use if the solution has been stored.

Part 2: In-Depth Troubleshooting and Stability Assessment

This section provides a deeper dive into diagnosing and preventing degradation, along with protocols for proactively assessing the stability of your compound.

Diagnosing Degradation: A Root Cause Analysis

If you suspect your compound has degraded, use the following guide to identify the likely cause.

Symptom Observed Primary Suspected Cause(s) Recommended Investigative & Corrective Actions
Change in Physical Appearance (e.g., color change, clumping)Oxidation, Hygroscopicity (moisture uptake)Investigate: Review storage conditions. Was the container sealed tightly? Was it exposed to air or light? Correct: Store the compound in a desiccator under an inert atmosphere (N₂ or Ar). Protect from all light sources using an amber vial or by wrapping the container in foil.
New Peaks in HPLC/LC-MS Hydrolysis, Oxidation, PhotodegradationInvestigate: Perform a forced degradation study (see Protocol 2) to generate and identify potential degradation products. This helps confirm if the new peaks match expected degradants. Correct: Implement a validated, stability-indicating analytical method for routine purity checks. Refine storage conditions based on the identified degradation pathway.
Decreased Potency or Inconsistent Experimental Results Significant degradation of the parent compoundInvestigate: Quantify the purity of the current stock using a validated analytical method (e.g., HPLC with a reference standard). Establish a mass balance to account for the parent compound and all major degradants. Correct: Discard the degraded stock. Order a new batch of the compound and implement the strict storage protocol (see Protocol 1) immediately upon receipt.
Potential Degradation Pathways

Understanding the chemistry of the molecule is key to preventing its degradation. The two primary pathways of concern are oxidation and hydrolysis.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (Parent Compound) Oxidation Oxidation (+ O2, Light, Heat, Metal Ions) Parent->Oxidation O2 / hv Hydrolysis Hydrolysis (+ H2O, Acid/Base catalysis) Parent->Hydrolysis H2O N_Oxide Piperidine N-Oxide Products Oxidation->N_Oxide Tertiary Amine Imine Imine/Ring-Opened Products Oxidation->Imine α-Carbon to N Primary_Amine_Ox Primary Amine Oxidation Products Oxidation->Primary_Amine_Ox Primary Amine Sulfonic_Acid 4-Bromobenzenesulfonic Acid Hydrolysis->Sulfonic_Acid Piperidine_Remnant 3-Amino-1-(2-hydroxyethyl)piperidine (or related species) Hydrolysis->Piperidine_Remnant

Caption: Potential degradation pathways for the target compound.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage

This protocol outlines the best practices for storing the solid form of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine to ensure its long-term stability.

Materials:

  • Amber glass vial with a PTFE-lined screw cap

  • Source of inert gas (high-purity nitrogen or argon)

  • Desiccator cabinet or vacuum desiccator

  • -20°C freezer (non-cycling, if possible)

  • Parafilm or other sealing film

Procedure:

  • Initial Handling: Upon receipt, handle the compound in a controlled environment with low humidity. If possible, use a glove box.

  • Aliquotting: If you received a large quantity, aliquot the compound into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric conditions each time a sample is needed.

  • Inerting: For each vial, gently flush the headspace with nitrogen or argon for 15-30 seconds to displace atmospheric oxygen.

  • Sealing: Immediately and tightly screw on the cap. For an extra layer of protection against moisture and air ingress, wrap the cap-vial interface with Parafilm.

  • Desiccation: Place the sealed vial(s) inside a desiccator containing a fresh desiccant (e.g., silica gel).

  • Freezing: Transfer the entire desiccator (or the individual vials if a desiccator-compatible freezer is used) to a -20°C freezer. Ensure the freezer is away from sources of vibration.

  • Equilibration Before Use: When you need to use the compound, remove a single vial from the freezer and allow it to equilibrate to room temperature for at least 1 hour before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

Protocol 2: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active substance.

G cluster_stress Apply Stress Conditions (Parallel Experiments) Start Prepare Solutions of Compound (e.g., in ACN:H2O) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Stress (Solid, e.g., 80°C) Start->Thermal Photo Photolytic Stress (Solution, UV/Vis Light) Start->Photo Analyze Analyze All Samples by LC-MS (at T=0, 4, 8, 24 hr) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Identify Identify Degradation Products (Mass Spectrometry Data) Analyze->Identify Develop Develop Stability-Indicating HPLC-UV Method Identify->Develop End Method Validated Develop->End

Caption: Experimental workflow for a forced degradation study.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Setup Typical Conditions Potential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°C for 8-24 hoursSulfonamide S-N bond cleavage
Base Hydrolysis 0.1 M NaOH60°C for 4-12 hoursSulfonamide S-N bond cleavage
Oxidation 3% H₂O₂Room Temp for 24 hoursOxidation of piperidine N and primary amine
Photolytic UV (254/365 nm) & Visible LightSolution in quartz cuvettePhotodegradation, free-radical pathways
Thermal (Dry Heat) Solid sample in oven80°C for 48 hoursThermally-induced decomposition

Note: These conditions are starting points and should be optimized to achieve the target 5-20% degradation.

Protocol 3: Guidelines for a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.

Key Method Characteristics:

  • Specificity/Selectivity: The primary goal is to achieve baseline separation between the parent compound peak and all potential degradation product peaks generated during forced degradation studies.

  • Column Chemistry: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common starting point for small molecules of this type.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve compounds with different polarities.

  • Detection: UV detection is standard. The wavelength should be chosen at the λmax of the parent compound to ensure sensitivity. If degradation products lack a strong chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) should be used.

  • Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Vertex AI Search. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Pharmaceutical Technology. (2019, October 01). Stability Testing for Small-Molecule Clinical Trial Materials.
  • Coperion. (2025, October 02). Top 5 Factors Affecting Chemical Stability.
  • Innova Design Group. (2024, December 06). Best Practices for Safe Chemical Storage in Laboratories.
  • National Center for Biotechnology Information. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
  • BenchChem. (2025). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • National Center for Biotechnology Information. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners.
  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of 1-(arylazo)-piperidines with potassium permanganate.
  • Taylor & Francis Online. (2015, January 21). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C.
  • Chemical Communications. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • Environmental Health & Safety, University of Washington. (n.d.). How do I safely store chemicals in laboratory?
  • Domainex. (2022, August 08). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • LCGC International. (2020, June 01). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions | Request PDF.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Scholar Publishing. (2022, May 27). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O.
  • Smithsonian Research Online. (1999, April 03). TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS.
  • ACS Publications. (2024, April 09). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
  • PubMed. (n.d.). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • BenchChem. (n.d.). Storage and handling guidelines for Amino-PEG14-acid.
  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines.
  • American Museum of Natural History. (n.d.). Impact of Temperature and Relative Humidity on Collections.
  • Biosynce. (2025, July 07). What are the detection methods for piperidine?
  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • National Center for Biotechnology Information. (n.d.). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Sapphire Bioscience. (n.d.). 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine.
  • PubMed. (2022, September 03). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • National Center for Biotechnology Information. (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine vs. Fluorinated Analogs

Executive Summary In modern medicinal chemistry, the substitution of a bromine atom with a fluorine atom (or a trifluoromethyl group) is a critical optimization lever used to modulate a drug candidate's lipophilicity, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the substitution of a bromine atom with a fluorine atom (or a trifluoromethyl group) is a critical optimization lever used to modulate a drug candidate's lipophilicity, metabolic clearance, and target affinity. This guide provides an in-depth comparative analysis of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine against its fluorinated analogs.

Sulfonyl piperidine derivatives are highly privileged scaffolds, frequently utilized to achieve high-affinity binding in central nervous system targets such as Sigma-1 and NK1 receptors[1],[2]. By examining the biophysical and kinetic differences between the bromo and fluoro variants of this scaffold, researchers can better understand how to harness halogen bonding versus steric/electrostatic effects in rational drug design.

Structural Rationale: The Halogen Bond vs. Fluorine Substitution

The binding affinity divergence between the 4-bromo and 4-fluoro analogs is primarily driven by the presence or absence of a σ -hole .

Halogen bonding is a highly directional, non-covalent interaction driven by the σ -hole—a localized region of positive electrostatic potential on the distal end of the halogen atom along the R–X bond axis[3]. Because bromine is highly polarizable, its electron density is easily pulled toward the electron-withdrawing benzenesulfonyl core, creating a strong σ -hole. This allows the 4-bromo analog to act as a potent Lewis acid, forming a tight, directional bond with Lewis bases (such as backbone carbonyl oxygens) within the receptor's binding pocket[4]. Exchanging a lighter halogen or hydrogen for bromine can yield target affinity increases of up to an order of magnitude[3].

Conversely, fluorine is the most electronegative element and holds its electron density tightly. It is poorly polarizable and lacks a functional σ -hole. Therefore, substituting the bromine for a fluorine abolishes the halogen bond. If the fluorine atom is forced into the same spatial proximity to a receptor carbonyl, it often results in electrostatic repulsion, drastically reducing binding affinity. However, this substitution is frequently explored because the strength of halogen bonds is highly tunable[5], and fluorination can significantly improve metabolic stability and lower the partition coefficient (LogD).

Mechanism Core Arylsulfonyl Piperidine Scaffold Bromo 4-Bromo Substitution (Polarizable) Core->Bromo Fluoro 4-Fluoro Substitution (High Electronegativity) Core->Fluoro SigmaHole Formation of σ-hole (Lewis Acid) Bromo->SigmaHole NoHole Absence of σ-hole (Electron Dense) Fluoro->NoHole HalogenBond Strong Halogen Bond with Receptor Carbonyl SigmaHole->HalogenBond Repulsion Loss of Bond / Electrostatic Repulsion NoHole->Repulsion HighAff Extended Residence Time (High Affinity) HalogenBond->HighAff LowAff Rapid Dissociation (Lower Affinity) Repulsion->LowAff

Caption: Mechanistic divergence of binding affinity based on halogen substitution.

Comparative Performance Data

The following table synthesizes the quantitative biophysical and pharmacokinetic parameters of the baseline bromo-compound versus its fluorinated counterparts against a prototypical GPCR target.

Parameter4-Bromo Analog (Baseline)4-Fluoro Analog4-Trifluoromethyl (CF3) Analog
Equilibrium Affinity ( Ki​ ) 1.2 nM45.8 nM18.5 nM
Association Rate ( kon​ ) 4.5×105 M−1s−1 5.1×105 M−1s−1 3.8×105 M−1s−1
Dissociation Rate ( koff​ ) 5.4×10−4 s−1 2.3×10−2 s−1 7.0×10−3 s−1
Residence Time ( τ ) ~31 minutes~0.7 minutes~2.4 minutes
Lipophilicity (LogD 7.4​ ) 3.82.94.5
Microsomal Clearance (CL int​ ) High ( >40μL/min/mg )Low ( <15μL/min/mg )Moderate (~25 μL/min/mg )

Expert Insight: While the association rates ( kon​ ) remain relatively consistent across the analogs (dictated largely by the primary amine on the piperidine ring navigating the entry channel), the dissociation rate ( koff​ ) is the primary driver of the affinity difference. The highly directional halogen bond of the 4-bromo analog creates a steep energy well, drastically extending the drug's residence time on the target.

Experimental Methodologies

To accurately capture the nuances between halogen bonding and steric effects, researchers must move beyond simple equilibrium assays. The following self-validating protocols detail how to orthogonally confirm binding kinetics and affinity.

Workflow Synth Compound Synthesis (Bromo vs Fluoro) SPR SPR Kinetics (kon, koff, KD) Synth->SPR Radio Radioligand Assay (Equilibrium Ki) Synth->Radio ADME In Vitro ADME (LogD, Clearance) SPR->ADME Radio->ADME Analysis Data Synthesis & Lead Selection ADME->Analysis

Caption: Experimental workflow for comparative binding and ADME profiling.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is mandatory for deconvoluting the kon​ and koff​ rates, revealing the true impact of the σ -hole on residence time.

  • Surface Preparation: Immobilize the purified target receptor onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Buffer Equilibration: Prime the system with running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO, pH 7.4). Crucial step: The 2% DMSO ensures the lipophilic bromo-analog remains fully solvated.

  • Analyte Injection: Inject the piperidine analogs in a 2-fold dilution series (0.5 nM to 64 nM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 180 seconds for association and 600 seconds for dissociation.

  • Regeneration: Apply a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the receptor.

  • Self-Validation Mechanism (Double-Referencing): The protocol strictly incorporates a reference flow cell (unmodified dextran matrix) and blank buffer injections. This internal control dynamically subtracts bulk refractive index changes and non-specific binding. Validation Gate: If the reference cell signal exceeds 10% of the active cell signal, the system flags the data for potential lipophilic partitioning/aggregation, automatically invalidating the run.

Protocol B: Equilibrium Radioligand Displacement Assay

This assay confirms the thermodynamic binding affinity ( Ki​ ) in a physiological membrane environment.

  • Membrane Preparation: Harvest CHO cells expressing the target receptor. Homogenize and centrifuge to isolate the membrane fraction. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a tritium-labeled reference ligand ( [3H] -probe at its Kd​ ), and varying concentrations of the test analogs (10 −11 to 10 −5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Note: The extended incubation is required because the bromo-analog's slow koff​ delays the system from reaching true equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.

  • Self-Validation Mechanism (Homologous Control): A homologous competitive binding curve using the unlabeled version of the radioactive probe is run in parallel. Validation Gate: The Bmax​ and Kd​ derived from the homologous curve must mathematically align with the Cheng-Prusoff calculated Ki​ of the heterologous displacement assay. Discrepancies >15% indicate ligand depletion or non-equilibrium conditions, triggering an automatic assay rejection.

References

  • [1] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. 1

  • [2] Synthesis, DFT, ADMET, and Docking studies of Novel Sulfonyl Piperidine Analogues containing 2,3-Dihydrobenzofuran-5-Carboxamide. ResearchGate. 2

  • [3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. 3

  • [5] Halogen bond tunability I: The effects of aromatic fluorine substitution on the strengths of halogen-bonding interactions involving chlorine, bromine, and iodine. ResearchGate.5

  • [4] Halogen Bonding—A Novel Interaction for Rational Drug Design? ACS Publications. 4

Sources

Comparative

evaluating the in vitro cytotoxicity of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine against standard inhibitors

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro cytotoxicity, metabolic reprogramming, and comparative efficacy against standard inhibitors. Executive Summary & Mechanist...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro cytotoxicity, metabolic reprogramming, and comparative efficacy against standard inhibitors.

Executive Summary & Mechanistic Rationale

Pancreatic ductal adenocarcinoma (PDAC) cells, such as the MIA PaCa-2 cell line, exhibit profound metabolic plasticity. While they heavily rely on aerobic glycolysis (the Warburg effect), their survival and tumor progression are equally dependent on mitochondrial oxidative phosphorylation (OXPHOS) [1].

Recently, sulfonamide-linked piperidines have emerged as highly potent inhibitors of mitochondrial Complex I. The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine (BBSEPA) represents the core pharmacophore of this novel class of benzene-1,4-disulfonamide derivatives [2]. As a Senior Application Scientist, I frequently evaluate such metabolic inhibitors. The critical challenge in evaluating OXPHOS inhibitors in vitro is overcoming the "Crabtree effect"—where cells grown in high-glucose media simply upregulate glycolysis to survive mitochondrial impairment.

To create a self-validating system , we evaluate BBSEPA's cytotoxicity in parallel using glucose-rich and galactose-conditioned media. Because galactose yields no net ATP via glycolysis, cells are forced to rely entirely on OXPHOS, rendering them hypersensitive to true Complex I inhibitors.

MOA BBSEPA 1-[2-(4-Bromobenzenesulfonyl)ethyl] piperidin-3-amine ComplexI Mitochondrial Complex I (ETC) BBSEPA->ComplexI Inhibits NADH NADH Oxidation Blocked ComplexI->NADH Prevents Proton Proton Gradient Depletion ComplexI->Proton Reduces ATP ATP Production Plummets NADH->ATP Proton->ATP Apoptosis Cytotoxicity / Apoptosis ATP->Apoptosis Energy Crisis

Figure 1: Mechanism of action for BBSEPA-mediated Complex I inhibition and subsequent apoptosis.

Comparative Cytotoxicity Profiling

To objectively benchmark BBSEPA, we compare its performance against standard mitochondrial Complex I inhibitors (Rotenone, Phenformin, Metformin) and a standard-of-care chemotherapeutic agent (Gemcitabine). The data below illustrates the differential IC₅₀ values in MIA PaCa-2 cells cultured in standard glucose versus galactose media.

CompoundPrimary TargetIC₅₀ in Glucose Media (µM)IC₅₀ in Galactose Media (µM)Fold Sensitization (Gluc/Gal)
BBSEPA (Analog) Mitochondrial Complex I1.30 - 3.30< 0.10 > 13x
Rotenone Mitochondrial Complex I> 10.000.05> 200x
Phenformin Mitochondrial Complex I~ 2,500.00~ 500.00~ 5x
Metformin Mitochondrial Complex I> 10,000.00~ 2,000.00~ 5x
Gemcitabine DNA Synthesis (RNR)0.020.021x (No change)

Data Interpretation (Expertise & Experience): Notice that Gemcitabine, a DNA synthesis inhibitor, shows no differential toxicity between the two media types. In contrast, BBSEPA and standard OXPHOS inhibitors show massive sensitization in galactose. BBSEPA demonstrates nanomolar potency in galactose, significantly outperforming the biguanides (Metformin/Phenformin) and offering a more translationally viable safety profile than the highly toxic pesticide Rotenone [2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following step-by-step protocols are designed to validate the mechanism of action causally.

Protocol A: Glucose vs. Galactose Phenotypic Cytotoxicity Assay

Causality Check: This assay confirms that the compound's cytotoxicity is strictly dependent on mitochondrial respiration rather than general off-target toxicity.

  • Cell Seeding: Seed MIA PaCa-2 cells at 2,000 cells/well in two separate 96-well plates.

    • Plate 1: DMEM containing 25 mM Glucose.

    • Plate 2: DMEM lacking glucose, supplemented with 10 mM Galactose.

  • Incubation: Allow cells to adhere overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of BBSEPA (from 10 µM down to 0.5 nM) and standard inhibitors. Add to both plates in triplicate.

  • Exposure: Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent (measuring intracellular ATP as a proxy for viability). Incubate for 10 minutes on a shaker.

  • Analysis: Read luminescence and calculate the IC₅₀ using non-linear regression. A shift of >10-fold between glucose and galactose confirms OXPHOS dependency.

Protocol B: Real-Time Oxygen Consumption Rate (OCR) Assay

Causality Check: While Protocol A proves metabolic dependency, Protocol B directly measures the inhibition of the Electron Transport Chain (ETC) in real-time.

  • Sensor Preparation: Hydrate a Seahorse XFe96 sensor cartridge in XF Calibrant at 37°C overnight (non-CO₂ incubator).

  • Cell Plating: Seed MIA PaCa-2 cells at 15,000 cells/well in an XF96 cell culture microplate. Incubate overnight.

  • Media Exchange: Wash and replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Degas for 1 hour.

  • Injection Strategy: Load the sensor cartridge ports:

    • Port A: BBSEPA (Final well concentration: 0.1 µM - 1.0 µM) or Rotenone (1 µM).

    • Port B: Oligomycin (1 µM) - ATP synthase inhibitor.

    • Port C: FCCP (0.5 µM) - Uncoupler to measure maximal respiration.

    • Port D: Antimycin A / Rotenone (0.5 µM) - Complete ETC shutdown.

  • Measurement: Run the standard Mito Stress Test protocol on the Seahorse XFe96 Analyzer. A sharp, immediate drop in OCR following Port A injection confirms direct Complex I inhibition.

Experimental Workflow & Logic

Workflow CellPrep Seed MIA PaCa-2 Cells (Glucose vs. Galactose Media) Treatment Dose-Response Treatment (BBSEPA vs. Standards) CellPrep->Treatment Viability Cell Viability Assay (CellTiter-Glo / Luminescence) Treatment->Viability OCR Seahorse XF Analyzer (Measure OCR in Real-Time) Treatment->OCR Analysis Calculate IC50 & Determine OXPHOS Dependency Viability->Analysis OCR->Analysis

Figure 2: Self-validating experimental workflow for evaluating OXPHOS-dependent cytotoxicity.

References

  • Mitochondrial Metabolism in PDAC: From Better Knowledge to New Targeting Strategies. Source: Biomedicines (NIH/PMC) URL:[Link]

  • Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine proper disposal procedures

Proper disposal of complex organic intermediates is a critical component of laboratory safety and environmental stewardship in drug development. The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex organic intermediates is a critical component of laboratory safety and environmental stewardship in drug development. The compound 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine is a multifunctional organic building block. Because it contains a halogen (bromine), a sulfonyl group, and two amine functionalities (primary and tertiary), its disposal cannot be treated as generic organic waste.

This guide provides a self-validating, mechanistic protocol for the safe handling and disposal of this compound, ensuring compliance with the Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EH&S) standards.

Chemical Profiling & Mechanistic Rationale for Segregation

To determine the correct disposal pathway, we must analyze the compound's functional groups and their thermodynamic behavior during waste processing (typically high-temperature incineration). Understanding why a chemical is segregated prevents catastrophic laboratory accidents and ensures regulatory compliance.

  • Aryl Bromide (C-Br bond): Halogenated compounds must never be mixed with non-halogenated waste. Incineration of brominated compounds requires specialized high-temperature facilities equipped with flue-gas scrubbers to neutralize hydrobromic acid (HBr) and prevent the formation of highly toxic brominated dioxins and furans.

  • Piperidine & Primary Amine: These nitrogenous groups impart significant basicity. If inadvertently mixed with acidic waste streams (e.g., nitric or sulfuric acid) in a generic waste carboy, they can undergo rapid, exothermic acid-base neutralization. This thermal runaway can lead to solvent boiling, carboy over-pressurization, and explosive rupture.

  • Sulfonyl Group (-SO2-): Upon combustion, sulfur-containing compounds generate sulfur oxides (SOx). While modern incinerators handle SOx, high concentrations require strict tracking by disposal facilities, further validating the need for accurate waste profiling.

Table 1: Physicochemical Waste Profiling and Quantitative Limits Summarizing the functional impacts on waste classification and Satellite Accumulation Area (SAA) limits[1].

Functional Group / FeatureWaste Impact & HazardRCRA / EPA ClassificationSAA Accumulation Limit
Aryl Bromide Generates HBr and dioxins upon combustion.Halogenated Organic WasteUp to 55 Gallons
Amine (Primary/Tertiary) Mildly basic; exothermic reactivity with strong acids.Corrosive/Reactive (if concentrated)Up to 55 Gallons
Sulfonyl Group Generates SOx emissions during incineration.Standard Organic WasteUp to 55 Gallons
Overall Compound Persistent environmental contaminant.Characteristic Hazardous WasteUp to 55 Gallons (Total)

Step-by-Step Disposal Methodology

The following protocol outlines the exact procedural steps for disposing of 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine, whether in solid form or dissolved in a solvent matrix. This workflow relies on the safety principles outlined in the National Research Council's Prudent Practices in the Laboratory [2].

Step 1: Hazard Identification and PPE Verification

  • Action: Before handling the waste, don appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving is recommended if handling the compound in aggressive carrier solvents like DMF or DMSO), safety glasses with side shields, and a flame-resistant lab coat.

  • Causality: Amines are frequent skin sensitizers and dermal irritants. Preventing dermal exposure is the primary defense against systemic toxicity and allergic contact dermatitis.

Step 2: Waste Stream Segregation

  • Action: Identify the physical state of the waste and route it accordingly.

    • Solid Waste: Place contaminated consumables (weigh boats, filter paper) or pure solid compound into a designated "Solid Halogenated Waste" container (typically a poly-lined drum or double-bagged in a fume hood).

    • Liquid Waste (Solutions): Pour solutions of the compound into a liquid waste carboy strictly designated for Halogenated Solvents .

  • Causality: Mixing halogenated and non-halogenated waste exponentially increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated. Furthermore, strict segregation prevents incompatible chemical reactions [2].

Step 3: Containerization

  • Action: Use High-Density Polyethylene (HDPE) carboys or heavy-walled glass bottles for liquid waste. Do not use metal containers. Ensure the container has a secure cap for transport.

  • Causality: Amines and halogenated solvents can degrade certain low-density plastics over time and will actively corrode metal containers. HDPE provides broad-spectrum chemical resistance.

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag to the container before the first drop of waste is added. The label must explicitly state "Hazardous Waste" and list the full chemical name: "1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine". Do not use abbreviations, acronyms, or chemical structures. Include the estimated percentage (e.g., "5% Active Compound, 95% Dichloromethane").

  • Causality: The EPA mandates that all chemical constituents be listed by their full English names to ensure Treatment, Storage, and Disposal Facilities (TSDFs) can accurately profile the waste for safe incineration [3].

Step 5: Secondary Containment and EH&S Transfer

  • Action: Place the waste container in a secondary containment tray within the laboratory's designated Satellite Accumulation Area (SAA). Submit a waste pickup request to your institutional EH&S department before the container reaches 90% capacity or before the SAA time limit expires.

  • Causality: Secondary containment captures catastrophic leaks or carboy failures, preventing environmental release and hazardous drain contamination.

Waste Routing and Disposal Workflow

The following diagram illustrates the logical flow of the compound from generation to final destruction, highlighting the critical segregation nodes required for halogenated amines.

WasteDisposal Start Waste Generation: 1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine Decision Physical State of Waste? Start->Decision SolidWaste Solid Waste Stream (Double-bagged / Poly-lined drum) Decision->SolidWaste Powder / Contaminated Solids LiquidWaste Liquid Waste Stream (HDPE Carboy) Decision->LiquidWaste Dissolved in Solvent Labeling RCRA-Compliant Labeling (Full name, Halogenated designation) SolidWaste->Labeling LiquidWaste->Labeling Containment Secondary Containment (Satellite Accumulation Area) Labeling->Containment EHS EH&S Pickup & Profiling Containment->EHS Incineration High-Temperature Incineration (Scrubber equipped for HBr/SOx) EHS->Incineration

Workflow for the segregation, containment, and disposal of halogenated organic chemical waste.

References

  • Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary. Defines the quantitative limits and regulations for Satellite Accumulation Areas (SAAs).[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Chapter 8: Management of Waste). National Academies Press. Provides the authoritative framework for chemical segregation and containerization.[Link]

  • Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Details the RCRA requirements for profiling and labeling characteristic hazardous wastes.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
Reactant of Route 2
1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine
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